M23 Is the Sole Active Metabolite Among Lumiracoxib's Three Major Circulating Metabolites
Among the three major plasma metabolites of lumiracoxib — 5-carboxy-lumiracoxib (M11), 4′-hydroxy-lumiracoxib (M23), and 4′-hydroxy-5-carboxy-lumiracoxib (M5) — only M23 retains COX-2 inhibitory activity. Both M5 and M11 are inactive at COX-2. This was determined through in vitro COX-2 enzyme assays conducted by Novartis and reported in the primary pharmacokinetic and metabolism study . The parent drug lumiracoxib inhibits purified COX-2 with a Ki of 0.06 μM and COX-2-dependent PGE2 production in human whole blood with an IC50 of 0.13 μM . M23 exhibits similar potency and COX-2 selectivity to the parent molecule, although exact Ki/IC50 values for M23 were held as proprietary data on file by Novartis .
| Evidence Dimension | COX-2 inhibitory activity status among major lumiracoxib metabolites |
|---|---|
| Target Compound Data | M23: active, COX-2 selective, similar potency to parent (exact IC50/Ki proprietary — Novartis data on file) |
| Comparator Or Baseline | 5-carboxy-lumiracoxib (M11): inactive at COX-2; 4′-hydroxy-5-carboxy-lumiracoxib (M5): inactive at COX-2; Lumiracoxib: Ki COX-2 = 0.06 μM, IC50 COX-2 (whole blood) = 0.13 μM |
| Quantified Difference | M23: active; M5 and M11: inactive (binary). Parent drug: active with quantified Ki/IC50 as above. |
| Conditions | In vitro purified enzyme and cellular COX-2 assays; human whole blood assay (lumiracoxib data) |
Why This Matters
M23 is the only lumiracoxib metabolite that can serve as an active pharmacologic probe for COX-2 inhibition; the other metabolites are unsuitable for functional COX-2 studies.
- [1] Mangold JB, Gu H, Rodriguez LC, Bonner J, Dickson J, Rordorf C. Pharmacokinetics and metabolism of lumiracoxib in healthy male subjects. Drug Metab Dispos. 2004;32(5):566-571. doi:10.1124/dmd.32.5.566 View Source
- [2] Esser R, Berry C, Quadros E, et al. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2. Br J Pharmacol. 2005;144(4):538-550. doi:10.1038/sj.bjp.0706078 View Source
